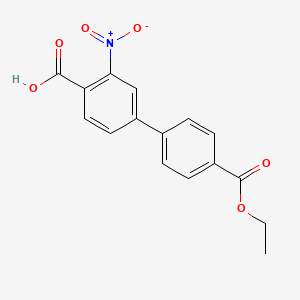

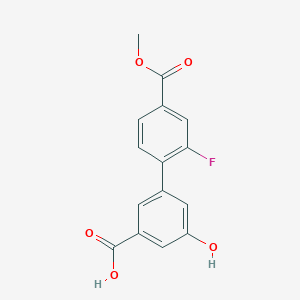

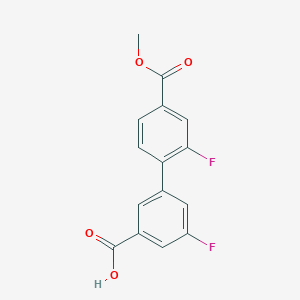

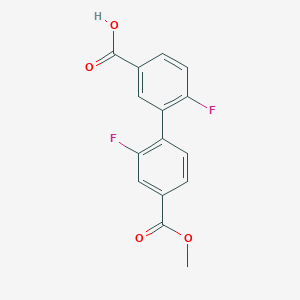

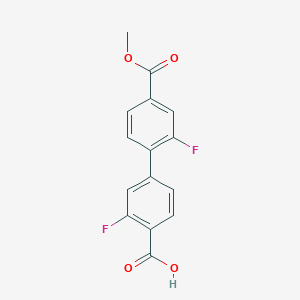

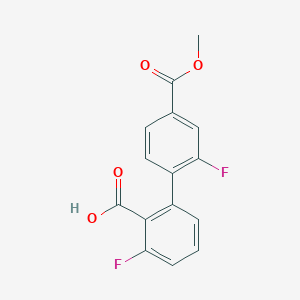

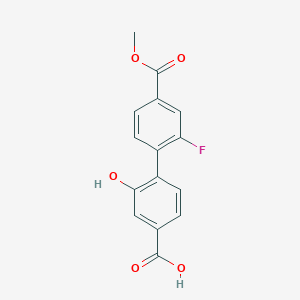

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%

Übersicht

Beschreibung

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% (4FMCPA) is a fluorinated carboxylic acid that has been used in a variety of scientific research applications. It has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. It has been used to study the effects of FAAH inhibition on pain and inflammation in animal models. 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has also been used to study the role of endocannabinoids in modulating synaptic plasticity and memory formation in rodent models. Furthermore, it has been used to study the effects of FAAH inhibition on the reward system in animal models.

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is thought to involve its ability to selectively inhibit FAAH. FAAH is an enzyme involved in the metabolism of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% increases the levels of endocannabinoids in the body, which in turn modulates the activity of the endocannabinoid system.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% are largely due to its ability to inhibit FAAH and increase the levels of endocannabinoids in the body. Studies have demonstrated that 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can reduce inflammation and pain in animal models. It has also been shown to have anxiolytic and antidepressant effects in animal models. Furthermore, it has been shown to modulate synaptic plasticity and memory formation in rodent models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its high purity and selectivity for FAAH inhibition. Furthermore, it has been shown to be effective in reducing inflammation and pain in animal models. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It has been shown to have some off-target effects, including inhibition of other enzymes involved in the metabolism of endocannabinoids. Additionally, it has been shown to have some side effects, including sedation and motor impairment in animal models.

Zukünftige Richtungen

The potential future directions for 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% research include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine the optimal dosage and route of administration for laboratory experiments. Furthermore, further studies are needed to investigate the potential therapeutic applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%, such as its use in the treatment of pain, inflammation, anxiety, and depression. Finally, further studies are needed to investigate the potential side effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% and to develop strategies to minimize these side effects.

Synthesemethoden

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 3-methylbenzoic acid in the presence of a base. This two-step reaction yields 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% with a purity of 95%.

Eigenschaften

IUPAC Name |

4-(2-fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-9-7-10(15(18)19)3-5-12(9)13-6-4-11(8-14(13)17)16(20)21-2/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEJSAVLRKJBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691423 | |

| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid | |

CAS RN |

1261914-35-5 | |

| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.